molecular formula C17H12ClN5O B214864 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole

5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole

货号 B214864
分子量: 337.8 g/mol
InChI 键: FVPWEVIJFLRSTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC).

作用机制

5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole works by irreversibly binding to the ATP-binding site of the EGFR kinase domain, which prevents the phosphorylation of downstream signaling molecules and inhibits cell proliferation. This mechanism of action is specific to the mutant form of EGFR, which is overexpressed in NSCLC cells.
Biochemical and Physiological Effects:
5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole has been shown to have a number of biochemical and physiological effects, including the inhibition of EGFR phosphorylation, the induction of apoptosis, and the inhibition of cell proliferation. It has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

实验室实验的优点和局限性

One advantage of 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole is its specificity for the mutant form of EGFR, which makes it a promising therapeutic agent for NSCLC. However, one limitation of 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for research on 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole, including the development of more efficient synthesis methods, the investigation of its potential for use in combination therapy with other anticancer agents, and the exploration of its potential for the treatment of other types of cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole and to identify potential biomarkers for patient selection.

合成方法

The synthesis of 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole involves a multistep process that includes the reaction of 2-chloro-5-nitrobenzaldehyde with hydroxylamine hydrochloride to form 5-(2-chlorophenyl)-4-isoxazolyl-2-nitrobenzaldehyde. This intermediate is then reacted with 4-methylphenylhydrazine to form 5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetrazole. The overall yield of this process is around 10%.

科学研究应用

5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole has been extensively studied for its therapeutic potential in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is resistant to first-generation EGFR TKIs. In preclinical studies, it has also been shown to have a favorable safety profile and to be well-tolerated by patients.

属性

产品名称

5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole

分子式

C17H12ClN5O

分子量

337.8 g/mol

IUPAC 名称

5-(2-chlorophenyl)-4-[1-(4-methylphenyl)tetrazol-5-yl]-1,2-oxazole

InChI

InChI=1S/C17H12ClN5O/c1-11-6-8-12(9-7-11)23-17(20-21-22-23)14-10-19-24-16(14)13-4-2-3-5-15(13)18/h2-10H,1H3

InChI 键

FVPWEVIJFLRSTF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC=CC=C4Cl

规范 SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC=CC=C4Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。